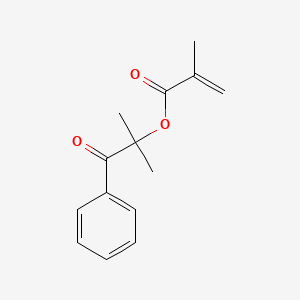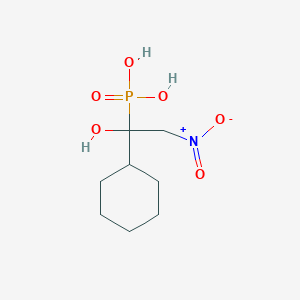
(1-Cyclohexyl-1-hydroxy-2-nitroethyl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Cyclohexyl-1-hydroxy-2-nitroethyl)phosphonic acid is an organophosphorus compound characterized by the presence of a cyclohexyl group, a hydroxyl group, a nitro group, and a phosphonic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclohexyl-1-hydroxy-2-nitroethyl)phosphonic acid typically involves the reaction of cyclohexyl-containing precursors with phosphonic acid derivatives. One common method is the Michaelis-Arbuzov reaction, where a phosphite ester reacts with an alkyl halide to form the corresponding phosphonate ester, which can then be hydrolyzed to yield the phosphonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Cyclohexyl-1-hydroxy-2-nitroethyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phosphonic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the phosphonic acid group under basic conditions.
Major Products
Oxidation: Cyclohexyl ketones or aldehydes.
Reduction: Cyclohexylamines.
Substitution: Phosphonate esters or amides.
Wissenschaftliche Forschungsanwendungen
(1-Cyclohexyl-1-hydroxy-2-nitroethyl)phosphonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioisostere for phosphate in biochemical studies.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of flame retardants, plasticizers, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of (1-Cyclohexyl-1-hydroxy-2-nitroethyl)phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid moiety can mimic phosphate groups, allowing the compound to inhibit or modulate the activity of enzymes that utilize phosphate substrates. This can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylphosphonic acid: Lacks the hydroxyl and nitro groups.
(1-Cyclohexyl-1-hydroxyethyl)phosphonic acid: Lacks the nitro group.
(1-Cyclohexyl-2-nitroethyl)phosphonic acid: Lacks the hydroxyl group.
Uniqueness
(1-Cyclohexyl-1-hydroxy-2-nitroethyl)phosphonic acid is unique due to the combination of its cyclohexyl, hydroxyl, and nitro groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
138479-04-6 |
|---|---|
Molekularformel |
C8H16NO6P |
Molekulargewicht |
253.19 g/mol |
IUPAC-Name |
(1-cyclohexyl-1-hydroxy-2-nitroethyl)phosphonic acid |
InChI |
InChI=1S/C8H16NO6P/c10-8(6-9(11)12,16(13,14)15)7-4-2-1-3-5-7/h7,10H,1-6H2,(H2,13,14,15) |
InChI-Schlüssel |
NQXSGRVOZZGMSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(C[N+](=O)[O-])(O)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]-](/img/structure/B14276823.png)
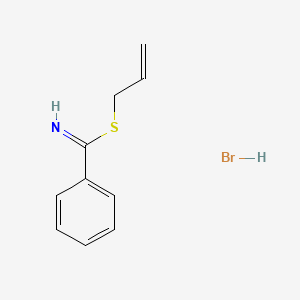
![Methyl 6-[(12-aminododecyl)amino]-6-oxohexanoate](/img/structure/B14276829.png)
![4-[(2-Iodophenyl)methoxy]but-2-en-1-ol](/img/structure/B14276833.png)
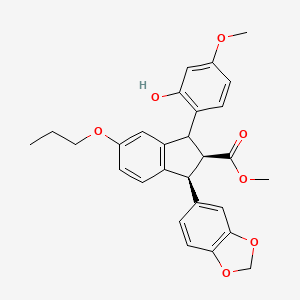
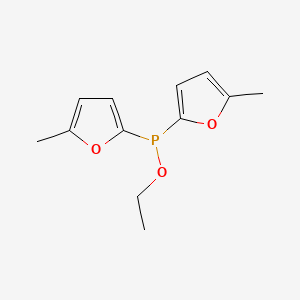
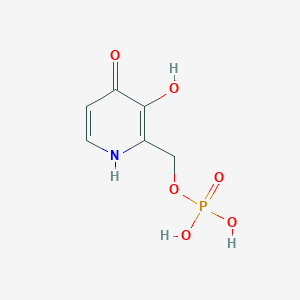
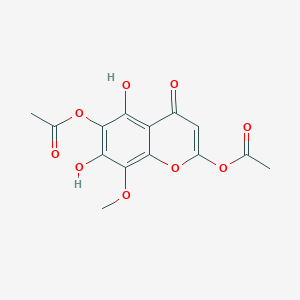
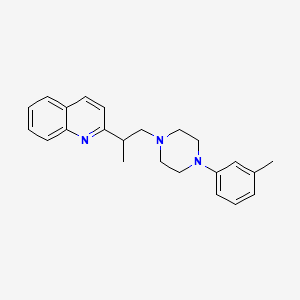
![4-Cyanophenyl 4-{3-[(but-3-enoyl)oxy]propoxy}benzoate](/img/structure/B14276866.png)

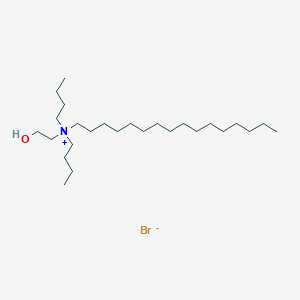
![3-[Bis(3-methylbutyl)amino]phenol](/img/structure/B14276895.png)
